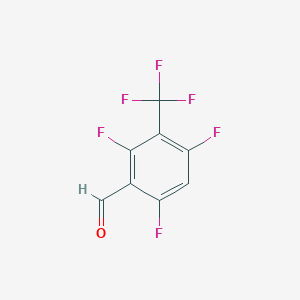

2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde” is a chemical compound with the CAS Number: 134099-39-1 . It has a molecular weight of 228.09 . The compound is liquid in physical form .

Molecular Structure Analysis

The InChI code for “2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde” is1S/C8H2F6O/c9-4-1-5(10)6(8(12,13)14)7(11)3(4)2-15/h1-2H . This indicates the specific arrangement of atoms in the molecule.

科学的研究の応用

- Application : Researchers use TFBA to investigate the enantioselective formation of alcohols. Its trifluoromethyl group and fluorine atoms contribute to the chiral environment, making it an interesting substrate for studying asymmetric reactions .

- Application : TFBA participates in Wittig reactions, where it acts as an aldehyde component. The trifluoromethyl group enhances the reactivity and selectivity of the reaction, leading to the formation of valuable olefins .

- Application : TFBA serves as an intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure can impart desirable properties to drug candidates, such as improved bioavailability and metabolic stability .

- Application : Researchers utilize TFBA as a building block to introduce fluorine atoms into complex molecules. The trifluoromethyl group can enhance lipophilicity, alter electronic properties, and influence molecular interactions .

- Application : TFBA can be used to functionalize surfaces or modify polymers. Its trifluoromethyl moiety can enhance hydrophobicity, alter surface energy, and improve adhesion properties .

- Application : TFBA, with its trifluoromethyl group, serves as a fluorine NMR probe. Researchers use it to study molecular interactions, conformational changes, and binding events in solution .

Asymmetric Synthesis of Alcohols

Wittig Reaction

Pharmaceutical Intermediates

Fluorinated Building Block

Materials Science and Surface Modification

Fluorine NMR Probes

These applications highlight the versatility and significance of 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde in scientific research. Its unique fluorinated structure opens up exciting possibilities for innovative studies across various disciplines. If you need further details or additional applications, feel free to ask

特性

IUPAC Name |

2,4,6-trifluoro-3-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F6O/c9-4-1-5(10)6(8(12,13)14)7(11)3(4)2-15/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHNBSLIMPIAMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)C(F)(F)F)F)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2553208.png)

![N-(2,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2553209.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2553216.png)

![(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2553228.png)